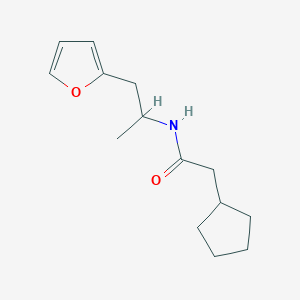
2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide, also known as CPP-ACP, is a synthetic peptide that has gained attention in the field of dentistry due to its potential application in the prevention and treatment of dental caries. CPP-ACP is a bioactive molecule that has been shown to enhance the remineralization of tooth enamel and inhibit the demineralization process that leads to tooth decay.
Mecanismo De Acción
The mechanism of action of 2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide involves the formation of complexes with calcium and phosphate ions, which enhances their solubility and bioavailability. These complexes are then able to diffuse into the tooth structure and promote the deposition of mineral ions into the enamel. 2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide also forms a protective layer on the tooth surface, which prevents the acid produced by bacteria from penetrating the enamel.
Biochemical and Physiological Effects:
2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to enhance the remineralization of tooth enamel, inhibit the demineralization process, and reduce the formation of dental plaque. 2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide has also been shown to have antibacterial properties, which may help to prevent the growth of bacteria that cause dental caries.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. 2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide is also relatively stable and can be stored for long periods of time. However, one limitation of using 2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide in lab experiments is that it is a synthetic compound that may not accurately reflect the complexity of the natural tooth structure.
Direcciones Futuras
There are a number of future directions for the research and application of 2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide. One direction is the development of new formulations of 2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide that are more effective at preventing and treating dental caries. Another direction is the investigation of the potential application of 2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide in other areas of dentistry, such as orthodontics and periodontics. Additionally, the use of 2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide in combination with other bioactive molecules may enhance its effectiveness in preventing and treating dental caries.
Métodos De Síntesis
2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide is synthesized by the reaction of cyclopentylamine with 2-chloro-N-(1-(furan-2-yl)propan-2-yl)acetamide in the presence of a base. The resulting product is then purified by column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide has been extensively studied for its potential application in the prevention and treatment of dental caries. It has been shown to enhance the remineralization of tooth enamel by promoting the deposition of calcium and phosphate ions into the tooth structure. 2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide has also been shown to inhibit the demineralization process by binding to the tooth surface and forming a protective layer that prevents the acid produced by bacteria from penetrating the enamel.
Propiedades
IUPAC Name |
2-cyclopentyl-N-[1-(furan-2-yl)propan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11(9-13-7-4-8-17-13)15-14(16)10-12-5-2-3-6-12/h4,7-8,11-12H,2-3,5-6,9-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMFEHNMZXEZEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2774567.png)
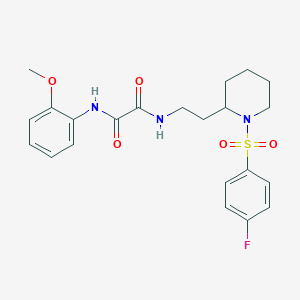
![2-amino-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2774570.png)
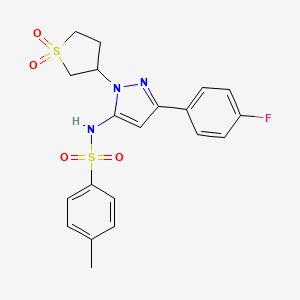
![3-[(6-Anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1-propanol](/img/structure/B2774572.png)
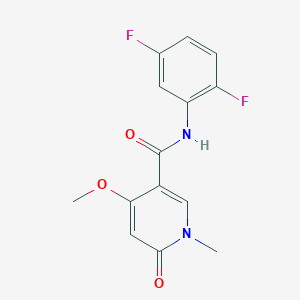
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-phenylbutanamide](/img/structure/B2774576.png)
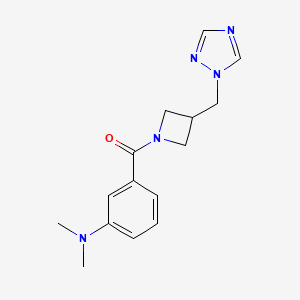

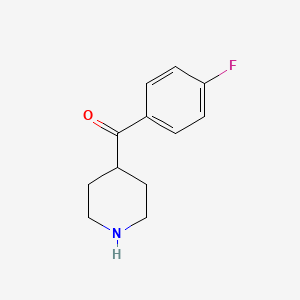
![1-(3-Pyridin-4-yl-2-azaspiro[3.3]heptan-2-yl)prop-2-en-1-one](/img/structure/B2774584.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}acetamide](/img/structure/B2774585.png)
![5-{[1-(2-Chlorophenyl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2774586.png)
![2-(methylsulfanyl)-5-[(E)-1-naphthylmethylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2774588.png)